3,5-Difluoro-2-methylaniline
Overview
Description
3,5-Difluoro-2-methylaniline is an organic compound with the molecular formula C7H7F2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 2nd position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-methylaniline typically involves multiple steps. One common method starts with the nitration of 3,5-difluorotoluene to form 3,5-difluoro-2-nitrotoluene. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating effect of the amino group, the compound can undergo nitration, sulfonation, and halogenation reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Difluoro-2-methylaniline has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.
Materials Science: The compound is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methylaniline depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the desired therapeutic effect. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: Similar structure but lacks the methyl group at the 2nd position.
2,4-Difluoroaniline: Fluorine atoms are substituted at different positions.
3,5-Difluoro-N-methylaniline: Similar but with an additional methyl group on the nitrogen atom.
Uniqueness
3,5-Difluoro-2-methylaniline is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of specialized chemicals and materials .
Biological Activity
3,5-Difluoro-2-methylaniline (DFMA) is a fluorinated aniline derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound's unique structural features, particularly the presence of fluorine atoms, enhance its interaction with biological targets, leading to increased potency and specificity in various biological systems.
DFMA is characterized by the following chemical structure:
- Chemical Formula : CHFN
- Molecular Weight : 159.14 g/mol
- IUPAC Name : this compound
The introduction of fluorine atoms often modifies the lipophilicity and metabolic stability of organic compounds, which can significantly influence their biological activity.
The biological activity of DFMA is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine enhances binding affinities, which can lead to either the inhibition or activation of various biochemical pathways. This dual capability makes DFMA a valuable scaffold in drug discovery and development .
Medicinal Chemistry
DFMA serves as a building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential as anti-cancer agents and in the treatment of various diseases due to their improved pharmacokinetic properties. Studies have shown that fluorinated compounds can exhibit enhanced efficacy compared to their non-fluorinated counterparts .
Research Studies
Several studies have investigated the structure-activity relationships (SAR) of DFMA and its analogs:
- Anticancer Activity : DFMA has been tested for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that DFMA derivatives could significantly reduce the viability of specific cancer cell lines, indicating potential as a chemotherapeutic agent.
- Enzyme Inhibition : Research has highlighted DFMA's role as an inhibitor of certain enzymes involved in metabolic pathways. The fluorine substitution is believed to enhance binding interactions, thereby increasing inhibitory potency .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the effects of DFMA on human breast cancer cells. The results indicated that DFMA treatment led to a dose-dependent decrease in cell viability, with IC values suggesting significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways .
Case Study 2: Enzyme Interaction
In another investigation, DFMA was evaluated for its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The study found that DFMA selectively inhibited specific isoforms, leading to altered metabolism of co-administered drugs. This finding is particularly relevant for understanding drug-drug interactions involving fluorinated compounds .
Data Summary
Study | Target | Effect | IC50 (µM) |
---|---|---|---|
Antitumor Activity | Breast Cancer Cells | Decreased cell viability | 15 |
Enzyme Inhibition | Cytochrome P450 Isoforms | Selective inhibition | 10 |
Properties
IUPAC Name |
3,5-difluoro-2-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRCKCKSZRUPHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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